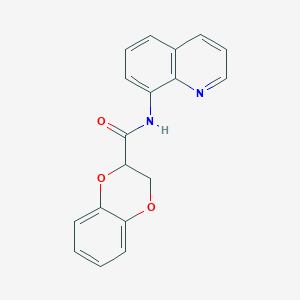![molecular formula C19H21N3O2S2 B11310125 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11310125.png)
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound featuring a piperidine ring, thiophene rings, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a thiophene-containing aldehyde, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides, while reduction of the oxazole ring can produce amines .
Aplicaciones Científicas De Investigación
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mecanismo De Acción
The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit similar chemical reactivity.
Oxazole Derivatives: Compounds such as 2-oxazoline have comparable ring structures and can undergo similar chemical reactions.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have similar pharmacological properties.
Uniqueness
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of piperidine, thiophene, and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C19H21N3O2S2 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2S2/c23-19(14-12-16(24-21-14)18-7-5-11-26-18)20-13-15(17-6-4-10-25-17)22-8-2-1-3-9-22/h4-7,10-12,15H,1-3,8-9,13H2,(H,20,23) |
Clave InChI |
LVGYGRDIFVLFRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11310071.png)
![2-(2-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310075.png)
![N-(4-methoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310077.png)
![N-(3-methylphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11310079.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11310084.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11310088.png)
![5-(4-Ethoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11310097.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310105.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11310115.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310121.png)

![N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11310136.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11310148.png)
![2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11310156.png)
